2-Chloro-4-fluorophenylzinc iodide
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Overview
Description
2-Chloro-4-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3ClFIZn and a molecular weight of 321.83 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluorophenylzinc iodide can be synthesized through the reaction of 2-chloro-4-fluoroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2-Chloro-4-fluoroiodobenzene+Zn→2-Chloro-4-fluorophenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile, replacing other functional groups in the molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Biaryl Compounds: In coupling reactions, this compound can form biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Chloro-4-fluorophenylzinc iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functional materials, such as polymers and electronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agricultural Chemistry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorophenylzinc iodide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This reactivity is particularly useful in cross-coupling reactions, where the compound can form carbon-carbon bonds with organic halides.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center (magnesium instead of zinc).
2-Chloro-4-fluorophenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
2-Chloro-4-fluorophenylzinc iodide is unique due to its specific reactivity profile and the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of functional groups allows for selective reactions and the formation of diverse products.
Properties
Molecular Formula |
C6H3ClFIZn |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
zinc;1-chloro-3-fluorobenzene-6-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
NCZMHYDJPOXFOK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Zn+2].[I-] |
Origin of Product |
United States |
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